molecular formula C12H8Br2O2S B1266426 4,4'-Sulfonylbis(bromobenzene) CAS No. 2050-48-8

4,4'-Sulfonylbis(bromobenzene)

Cat. No.: B1266426
CAS No.: 2050-48-8
M. Wt: 376.07 g/mol
InChI Key: QBNABJXQGRVIRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: I-309 is typically produced using recombinant DNA technology. The gene encoding I-309 is inserted into a plasmid vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the I-309 protein. The protein is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, I-309 is produced in large-scale bioreactors. The process involves the fermentation of genetically modified Escherichia coli cells that express the I-309 protein. After fermentation, the cells are lysed, and the protein is purified through a series of chromatographic steps to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: I-309 primarily undergoes interactions with its receptor, CCR8. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on binding and signaling interactions.

Common Reagents and Conditions: The primary reagents involved in the production of I-309 are the plasmid vectors, host cells (Escherichia coli), and various chromatographic media used for purification. The conditions include optimal temperature, pH, and nutrient supply for the growth of the host cells .

Major Products Formed: The major product formed is the I-309 protein itself, which is used for various research and therapeutic applications .

Scientific Research Applications

I-309 has several scientific research applications, including:

Mechanism of Action

I-309 exerts its effects by binding to the chemokine receptor CCR8 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to chemotaxis, cell migration, and activation of immune cells. The signaling pathways involved include the activation of G proteins, which subsequently activate downstream effectors such as phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C . This results in various cellular responses, including chemotaxis and angiogenesis .

Comparison with Similar Compounds

    Chemokine (C-C motif) ligand 2 (CCL2):

    Chemokine (C-C motif) ligand 5 (CCL5):

    Chemokine (C-C motif) ligand 3 (CCL3):

Uniqueness of I-309: I-309 is unique in its specific interaction with the CCR8 receptor, which distinguishes it from other chemokines that interact with different receptors. This specificity allows I-309 to play a distinct role in immune cell recruitment and activation, particularly in the context of inflammation and angiogenesis .

Properties

IUPAC Name

1-bromo-4-(4-bromophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNABJXQGRVIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174489
Record name Sulfone, bis(p-bromophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-48-8
Record name 1,1′-Sulfonylbis[4-bromobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sulfone, bis(p-bromophenyl)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(p-bromophenyl) sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047
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Record name Sulfone, bis(p-bromophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOPHENYL SULFONE
Source European Chemicals Agency (ECHA)
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Record name Bis(4-bromophenyl) sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Bis(4-bromophenyl) sulfone and how does it relate to its potential applications?

A1: Bis(4-bromophenyl) sulfone exhibits a molecular structure where two bromobenzene rings are connected via a sulfone group []. This structure contributes to its functionality as a monomer in polymerization reactions. For instance, it can react with thiolate monomers to synthesize various poly(arylene sulfide)s, including block copolymers []. This versatility makes it valuable in material science for developing polymers with tailored properties.

Q2: How does the substitution of chlorine with bromine in Bis(4-bromophenyl) sulfone affect its physical properties compared to its chlorinated analog?

A2: Replacing chlorine with bromine in Bis(4-bromophenyl) sulfone, forming Bis(4-chlorophenyl) sulfone, significantly impacts its structural dynamics. While Bis(4-chlorophenyl) sulfone exhibits an incommensurate phase transition driven by a soft phonon mode at 148 K, deuterated Bis(4-bromophenyl) sulfone shows a similar dynamic process within the 157-148 K range but does not undergo a phase transition or symmetry change below 148 K []. This difference highlights the role of halogen substitution in influencing molecular interactions and solid-state behavior.

Q3: What analytical techniques are typically employed to characterize Bis(4-bromophenyl) sulfone and its polymeric derivatives?

A3: Characterization of Bis(4-bromophenyl) sulfone and its derived polymers employs various techniques. Single-crystal X-ray diffraction can be used to determine the crystal structure of Bis(4-bromophenyl) sulfone []. In the context of polymer synthesis, hot-stage microscopy helps study melting ranges, while gel permeation chromatography aids in determining molar masses. Compositional analysis relies on infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, confirming the polymer structure and providing insights into the degree of polymerization of individual blocks []. These combined techniques provide a comprehensive understanding of the material's properties and behavior.

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